molecular formula C16H22ClNO B2700951 2-Chloro-N-(cyclobutylmethyl)-N-(4-isopropylphenyl)acetamide CAS No. 1397193-56-4

2-Chloro-N-(cyclobutylmethyl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2700951
CAS No.: 1397193-56-4
M. Wt: 279.81
InChI Key: VMNPBJONHSVADY-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclobutylmethyl)-N-(4-isopropylphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro group, a cyclobutylmethyl group, and a propan-2-ylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting chloroacetyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using a cyclobutylmethyl halide and a suitable base.

    Attachment of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group can be attached via a Friedel-Crafts acylation reaction using propan-2-ylbenzene and an acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclobutylmethyl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    2-Chloro-N-(cyclobutylmethyl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

2-Chloro-N-(cyclobutylmethyl)-N-(4-isopropylphenyl)acetamide is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-12(2)14-6-8-15(9-7-14)18(16(19)10-17)11-13-4-3-5-13/h6-9,12-13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNPBJONHSVADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2CCC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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